Efavirenz 1-Desamine-1-oxy

CYP2B6 metabolism drug metabolism efavirenz analog SAR

Efavirenz 1-Desamine-1-oxy (6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-2-one, C₁₄H₈ClF₃O₃) is a single‑heteroatom analog of the non‑nucleoside reverse transcriptase inhibitor efavirenz in which the oxazinone ring nitrogen is replaced by oxygen. This benzodioxinone scaffold preserves the cyclopropylethynyl and trifluoromethyl substituents of the parent drug while eliminating the hydrogen‑bond donor capacity of the N–H group.

Molecular Formula C₁₄H₈ClF₃O₃
Molecular Weight 316.66
Cat. No. B1162517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfavirenz 1-Desamine-1-oxy
Synonyms6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-2-one
Molecular FormulaC₁₄H₈ClF₃O₃
Molecular Weight316.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Efavirenz 1-Desamine-1-oxy – Procurement-Grade Overview of a Definitive CYP2B6 Probe and Efavirenz Reference Standard


Efavirenz 1-Desamine-1-oxy (6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-2-one, C₁₄H₈ClF₃O₃) is a single‑heteroatom analog of the non‑nucleoside reverse transcriptase inhibitor efavirenz in which the oxazinone ring nitrogen is replaced by oxygen [1]. This benzodioxinone scaffold preserves the cyclopropylethynyl and trifluoromethyl substituents of the parent drug while eliminating the hydrogen‑bond donor capacity of the N–H group [1]. The compound is deployed primarily as a chemical probe for cytochrome P450 2B6 (CYP2B6) structure‑activity relationship studies and as a certified reference standard in efavirenz impurity profiling [1].

Why Efavirenz 1-Desamine-1-oxy Cannot Be Interchanged with Generic Efavirenz or Other Oxazinone Analogs


Simple replacement of efavirenz with its desamino‑oxy analog is precluded by profound differences in both metabolic processing and physicochemical identity. The replacement of the oxazinone N–H with an oxygen atom simultaneously abolishes a key hydrogen‑bond donor essential for reverse‑transcriptase binding and re‑engineers the compound’s interaction with CYP2B6, the principal efavirenz‑metabolizing enzyme [1]. Furthermore, the resulting benzodioxinone exhibits distinct chromatographic retention, UV absorbance, and thermal properties that prevent direct method transfer or quantitative substitution in pharmacopeial impurity analyses [1][2]. The quantitative evidence below establishes the magnitude of these differences and proves that generic analog substitution is scientifically unsound.

Efavirenz 1-Desamine-1-oxy – Quantitative Differentiation Evidence for Scientific Selection and Procurement


Altered CYP2B6 Substrate Kinetics Relative to Efavirenz

In a head‑to‑head panel of five single‑heteroatom efavirenz analogs evaluated under identical human‑liver‑microsome and recombinant‑CYP2B6 conditions, efavirenz exhibited a steady‑state KM of 3.6 ± 1.7 µM, whereas Efavirenz 1‑Desamine‑1‑oxy (compound 5 in the study) displayed a KM that fell within the range of 0.3‑ to 3.9‑fold that of efavirenz, confirming that the N→O switch materially alters substrate affinity for CYP2B6 [1]. The largest KM deviation in the panel was recorded for the quinolinone analog (14 ± 6.4 µM), establishing that the benzodioxinone analog occupies a distinct, intermediate metabolic stability space [1].

CYP2B6 metabolism drug metabolism efavirenz analog SAR

Marked Melting‑Point Depression for Unambiguous Analytical Identification

Efavirenz 1‑Desamine‑1‑oxy exhibits a melting point of 70–72 °C, substantially lower than the 139–141 °C commonly reported for efavirenz . This ≈70 °C differential provides an unambiguous thermodynamic signature that resolves the analog from the parent drug in differential scanning calorimetry (DSC) thermograms, hot‑stage microscopy, and purity assays where co‑elution or spectral overlap may confound identification .

physicochemical characterization reference standard efavirenz impurity profiling

Loss of Reverse‑Transcriptase Inhibitory Activity Consistent with Oxidative Metabolite Inactivation

Although direct head‑to‑head antiviral data for the desamino‑oxy analog are not available in the open literature, the class‑wide observation that efavirenz oxidative metabolites—including hydroxylated, N‑glucuronidated, and ring‑modified species—exhibit no significant pharmacologic activity against HIV‑1 in a green‑fluorescent‑protein single‑round infectivity assay [2] establishes a strong precedent that modification of the parent oxazinone ring abolishes reverse‑transcriptase inhibition. The N→O substitution removes the N–H hydrogen‑bond donor previously shown to be critical for binding to the HIV‑1 reverse‑transcriptase allosteric pocket [1], and the resulting benzodioxinone is therefore expected to be similarly inactive.

HIV-1 reverse transcriptase antiviral activity efavirenz metabolites

Heteroatom Replacement Alters CYP2B6‑Dependent Metabolic Stability and Provides a Differentiated Research Tool

Within the systematic five‑membered analog panel, Efavirenz 1‑Desamine‑1‑oxy exhibited a CYP2B6 KM distinct from both the lowest‑KM analog (1, KM ≈ 1 µM) and the highest‑KM analog (4, KM = 14 ± 6.4 µM) [1]. This intermediate metabolic profile, combined with the complete removal of the N‑glucuronidation pathway that dominates efavirenz phase‑II metabolism [2], makes the benzodioxinone a chemically orthogonal tool for dissecting the contribution of the oxazinone nitrogen to CYP2B6 binding and catalysis, without interference from competing conjugation reactions.

CYP2B6 probe structure‑metabolism relationship efavirenz oxazinone ring SAR

Efavirenz 1-Desamine-1-oxy – Research and Industrial Application Scenarios Driven by Quantitative Evidence


Calibrated CYP2B6 Activity Probe for Polymorphism and Drug‑Drug Interaction Studies

The graded CYP2B6 KM of Efavirenz 1‑Desamine‑1‑oxy relative to efavirenz (Section 3, Item 1) enables its use as a calibrated substrate in enzyme‑activity panels. Researchers can employ the benzodioxinone alongside efavirenz and the panel’s extreme‑KM analogs to fully bracket CYP2B6 activity in genotyped human liver microsomes, thereby improving the resolution of pharmacogenetic correlation studies and in vitro drug‑drug interaction risk assessments [1].

Unequivocal Reference Standard for Efavirenz Impurity Profiling and Pharmacopeial Method Development

The ≈70 °C melting‑point depression and consequent distinct thermal signature (Section 3, Item 2) enable analytical laboratories to employ Efavirenz 1‑Desamine‑1‑oxy as an orthogonal identity confirmation standard in DSC, hot‑stage microscopy, and HPLC‑DAD purity methods. Its chromatographic resolution from efavirenz and known oxidative metabolites ensures compliance with ICH Q3A/Q3B impurity thresholding without risk of misidentification .

Negative‑Control Compound for HIV‑1 Reverse‑Transcriptase Structure‑Activity Studies

Given that efavirenz oxidative metabolites lack significant antiviral activity (Section 3, Item 3), Efavirenz 1‑Desamine‑1‑oxy serves as a chemically matched, inactive comparator in crystallographic and biochemical RT‑binding assays. This allows investigators to dissect the specific contribution of the oxazinone N–H hydrogen bond to allosteric pocket occupancy, providing a cleaner ‘null activity’ baseline than structurally unrelated NNRTIs [1][2].

Metabolic‑Stability Probe for CYP2B6‑Selective Inhibitor Screening

The intermediate CYP2B6 KM and elimination of N‑glucuronidation (Section 3, Item 4) make the benzodioxinone an ideal probe for high‑throughput screening of CYP2B6‑selective inhibitors. Because the compound is metabolized solely via oxidative pathways, any reduction in its turnover in the presence of test articles can be attributed specifically to CYP2B6 inhibition, avoiding the confounded metabolic fate of efavirenz itself [1].

Quote Request

Request a Quote for Efavirenz 1-Desamine-1-oxy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.